4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

概要

説明

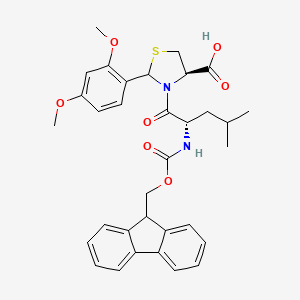

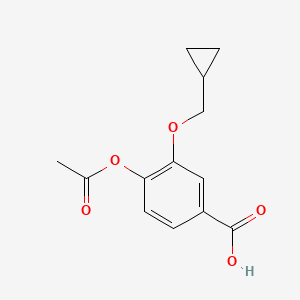

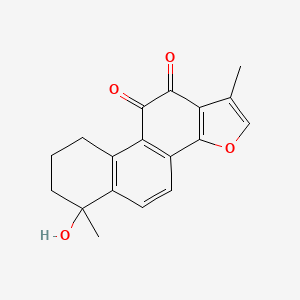

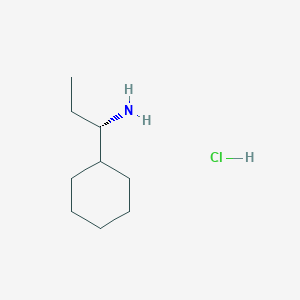

This compound, also known by its IUPAC name 2-{4-[1-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-methylethyl]phenyl}ethyl 4-methylbenzenesulfonate, is an organic compound with the molecular formula C23H29NO4S . It has a molecular weight of 415.55 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H29NO4S/c1-17-6-12-20 (13-7-17)29 (25,26)28-15-14-18-8-10-19 (11-9-18)23 (4,5)21-24-22 (2,3)16-27-21/h6-13H,14-16H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a dry environment at 2-8°C . .科学的研究の応用

Antihistamine Activity

Bilastine ITS-1 is a second-generation antihistamine that selectively targets histamine H1 receptors. Its primary application lies in the treatment of allergic rhinitis and chronic idiopathic urticaria. By blocking H1 receptors, it mitigates allergic symptoms such as sneezing, itching, and nasal congestion. Researchers continue to explore its efficacy and safety profile in clinical settings .

Safety and Tolerability

Studies have investigated the safety and tolerability of Bilastine ITS-1. Its nonsedating nature makes it an attractive alternative to older antihistamines. Researchers have assessed its adverse effects, drug interactions, and potential impact on cognitive function. Understanding its safety profile is crucial for clinical practice .

Comparative Studies

Comparative trials have pitted Bilastine ITS-1 against other antihistamines, including cetirizine, loratadine, and fexofenadine. These studies evaluate efficacy, onset of action, duration, and overall patient satisfaction. Such data guide clinicians in choosing the most suitable antihistamine for individual patients .

Pharmacokinetics and Metabolism

Researchers have explored the pharmacokinetics of Bilastine ITS-1, including absorption, distribution, metabolism, and excretion. Understanding its bioavailability, half-life, and tissue distribution informs dosing regimens and potential interactions with other drugs .

Formulation Development

Efforts have been made to optimize Bilastine ITS-1 formulations, ensuring stability, bioavailability, and patient compliance. Researchers investigate various dosage forms (tablets, oral solutions, etc.) and excipients to enhance drug delivery and therapeutic outcomes .

Mechanism of Action

Elucidating the precise mechanism of Bilastine ITS-1’s antihistamine activity remains an ongoing area of research. Studies explore receptor binding, signal transduction pathways, and downstream effects. A deeper understanding of its mode of action aids drug design and development .

作用機序

Target of Action

Bilastine ITS-1, also known as Bilastine, is a highly selective antagonist for the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, making it the primary target of Bilastine ITS-1 .

Mode of Action

During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Bilastine ITS-1 interacts with its target by binding to the Histamine H1 receptor and preventing its activation . This inhibits the action of histamine, reducing the development of allergic symptoms due to the release of histamine from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by Bilastine ITS-1 is the histamine pathway. By selectively inhibiting the Histamine H1 receptor, Bilastine ITS-1 prevents the downstream effects of histamine release during an allergic response . This includes symptoms such as nasal congestion and urticaria .

Pharmacokinetics

Bilastine ITS-1 exhibits rapid absorption, with a Tmax of 1.13 hours . Its absolute bioavailability is 61%, and no accumulation is observed with daily dosing of 20-100 mg after 14 days . The Cmax of Bilastine ITS-1 decreases by 25% and 33% when taken with a low fat and high fat meal, respectively, compared to the fasted state . Administration with grapefruit juice decreases the Cmax by 30% .

Result of Action

The result of Bilastine ITS-1’s action is a reduction in allergic symptoms such as nasal congestion and urticaria . By preventing the activation of the Histamine H1 receptor, Bilastine ITS-1 reduces the development of these symptoms due to the release of histamine from mast cells .

Action Environment

The action of Bilastine ITS-1 can be influenced by environmental factors such as diet. For instance, the presence of food or grapefruit juice can decrease the bioavailability of the drug . Therefore, it is recommended to take Bilastine ITS-1 in a fasted state for optimal efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4S/c1-17-6-12-20(13-7-17)29(25,26)28-15-14-18-8-10-19(11-9-18)23(4,5)21-24-22(2,3)16-27-21/h6-13H,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUOPDZOVDIWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C3=NC(CO3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111153 | |

| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate | |

CAS RN |

202189-76-2 | |

| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl}ethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)